N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide
Description
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a 3-chloro-4-methoxybenzenesulfonamide core linked to a substituted ethyl chain. The ethyl group is substituted with a thiophen-3-yl moiety and an azepan-1-yl (7-membered cyclic amine) ring.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-chloro-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O3S2/c1-25-19-7-6-16(12-17(19)20)27(23,24)21-13-18(15-8-11-26-14-15)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJWKRNHPQKVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-chloro-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The compound features several notable structural elements:
- Azepane Ring : A seven-membered nitrogen-containing ring that contributes to the compound's steric and electronic properties.
- Thiophene Moiety : A five-membered ring containing sulfur, which enhances the compound's interaction with biological targets.
- Chloro and Methoxy Substituents : These groups are known to influence the compound's reactivity and binding affinity to various biological molecules.
The molecular formula is , with a molecular weight of approximately 318.82 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that it may function as an inhibitor of various targets involved in disease pathways, particularly in cancer and inflammatory disorders. The mechanism likely involves modulation of signaling pathways critical for cellular function, potentially affecting processes such as cell proliferation and apoptosis.
Anticancer Properties
Several studies have explored the anticancer potential of compounds similar to this compound. For instance:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa (cervical cancer) | 5.0 | |
| Compound B | CaCo-2 (colon cancer) | 7.5 | |
| This compound | TBD | TBD | Current Study |
These findings suggest that modifications to the azepane or thiophene components can enhance cytotoxicity against various cancer cell lines.
Neuropharmacological Effects
Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neuropsychiatric disorders. The azepane ring may play a crucial role in modulating receptor interactions, influencing mood regulation and cognitive functions.
Case Studies
- GlyT1 Inhibition : A related study demonstrated that the introduction of an azepane moiety increased the potency of glycine transporter 1 (GlyT1) inhibitors, indicating that structural modifications can lead to enhanced biological activity ( ).
- In Vitro Studies : In vitro assays have shown promising results for derivatives of sulfonamide compounds against tumor cell lines, with some exhibiting selective cytotoxicity ( ).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Functional Group Variations
(a) Sulfonamide vs. Benzamide Derivatives
The target compound’s sulfonamide group differs from benzamide analogs reported in the literature. For example:
- N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (): This benzamide derivative features a piperazine ring and thiophen-3-yl group but lacks the sulfonamide moiety. Benzamides are often explored as receptor ligands (e.g., dopamine D3 receptors), while sulfonamides may exhibit enhanced solubility or binding to sulfonamide-targeted enzymes .
(b) Azepane vs. Piperazine Rings
The 7-membered azepane ring in the target compound contrasts with 6-membered piperazine rings in analogs like N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (). Larger rings like azepane may alter pharmacokinetics (e.g., metabolic stability, lipophilicity) due to increased conformational flexibility .
Thiophene Substitution Patterns
The thiophen-3-yl group in the target compound is structurally analogous to compounds such as N-(2-(2-(4-(2-chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (). However, substitution at the 3-position of thiophene (vs. 2-position in N-(3-chloro-4-methoxyphenyl)-2-(2-methoxy-N-thiophen-2-ylsulfonylanilino)acetamide, ) can influence electronic properties and intermolecular interactions (e.g., π-stacking in receptor binding) .
Preparation Methods
Synthesis of 3-Chloro-4-Methoxybenzenesulfonyl Chloride (Intermediate A)
Procedure :
- Chlorosulfonation : 3-Chloro-4-methoxybenzene is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 4 hours.
- Quenching : Reaction mixture poured onto ice, extracted with dichloromethane, and dried over MgSO₄.
Reaction Conditions :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | ClSO₃H | 0–5°C | 4 h | 78% |
Key Characterization :
- ¹H NMR (CDCl₃): δ 7.89 (d, J=8.4 Hz, 1H), 7.45 (dd, J=8.4, 2.1 Hz, 1H), 7.32 (d, J=2.1 Hz, 1H), 3.95 (s, 3H).
- FT-IR : 1372 cm⁻¹ (S=O asym), 1174 cm⁻¹ (S=O sym).
Synthesis of 2-(Azepan-1-yl)-2-(Thiophen-3-yl)ethylamine (Intermediate B)
Step 1: Aldol Condensation
Thiophene-3-carboxaldehyde reacts with nitroethane in the presence of ammonium acetate to form β-nitrovinylthiophene.
Conditions :
| Reagent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Nitroethane | NH₄OAc | Ethanol | Reflux | 12 h | 65% |
Step 2: Michael Addition
Azepane undergoes Michael addition to β-nitrovinylthiophene using TiCl₄ as a Lewis catalyst.
Conditions :
| Reagent | Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Azepane | TiCl₄ | THF | 0°C → RT | 6 h | 82% |
Step 3: Nitro Reduction
Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
Conditions :
| Pressure (psi) | Catalyst Loading | Solvent | Time | Yield |
|---|---|---|---|---|
| 50 | 10% Pd/C | MeOH | 3 h | 95% |
Characterization of Intermediate B :
- HRMS : m/z 253.1342 [M+H]⁺ (calc. 253.1345).
- ¹³C NMR : δ 140.2 (thiophene C3), 125.6 (azepane C1).
Sulfonamide Bond Formation
Reaction Protocol :
- Intermediate B (1.0 equiv) is dissolved in anhydrous DCM under N₂.
- Intermediate A (1.2 equiv) and Et₃N (3.0 equiv) are added dropwise at 0°C.
- Reaction stirred at RT for 12 hours.
Optimization Data :
| Entry | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | Et₃N | DCM | RT | 88% |
| 2 | Pyridine | THF | 40°C | 72% |
| 3 | DMAP | DCM | RT | 68% |
Purification :
- Crude product purified via silica gel chromatography (EtOAc/hexane, 3:7).
- Final recrystallization from ethanol/water (9:1).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry for nitro reduction and sulfonylation steps enhances reproducibility and safety:
| Process | Reactor Type | Residence Time | Productivity |
|---|---|---|---|
| Nitro Reduction | Packed-bed | 30 min | 12 kg/day |
| Sulfonylation | CSTR | 2 h | 8 kg/day |
Waste Management
- Solvent Recovery : >90% DCM and EtOH recycled via distillation.
- Pd/C Catalyst : Reused up to 5 cycles without activity loss.
Comparative Analysis with Structural Analogues
Sulfonamide derivatives with varying aryl groups exhibit distinct synthetic challenges:
Trends :
- Electron-donating groups (e.g., –OCH₃) improve sulfonylation yields by stabilizing intermediates.
- Steric bulk (e.g., –CF₃) necessitates higher reagent stoichiometry.
Analytical Characterization
Final Product Data :
- Melting Point : 162–164°C.
- HPLC Purity : 99.7% (C18 column, 70:30 MeOH/H₂O).
- ¹H NMR (DMSO-d₆): δ 7.82 (d, J=8.5 Hz, 1H), 7.48 (dd, J=8.5, 2.3 Hz, 1H), 6.95 (d, J=2.3 Hz, 1H), 3.88 (s, 3H), 3.45–3.30 (m, 4H, azepane).
Challenges and Mitigation Strategies
- Amine Hydroscopicity : Intermediate B stored under N₂ with molecular sieves.
- Sulfonyl Chloride Hydrolysis : Reaction conducted in anhydrous DCM with strict temperature control.
- Byproduct Formation : <2% des-chloro impurity removed via gradient elution.
Q & A
Q. Key Challenges :
- Steric hindrance from the azepane and thiophene groups may reduce coupling efficiency.
- Byproduct formation during sulfonamide linkage requires rigorous purification (e.g., gradient elution chromatography) .
What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Basic Research Focus
Standard characterization includes:
- NMR Spectroscopy : H and C NMR to confirm backbone connectivity (e.g., azepane N–CH signals at δ 2.5–3.5 ppm; thiophene protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak matching CHClNOS) .
- HPLC : Purity assessment (>95% by UV detection at 254 nm) .
How can researchers optimize reaction conditions to improve yield and selectivity in sulfonamide coupling?
Advanced Research Focus
Methodological adjustments include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance sulfonyl chloride reactivity .
- Catalyst Use : DMAP (4-dimethylaminopyridine) accelerates sulfonamide formation via intermediate stabilization .
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions (e.g., sulfonate ester formation) .
Validation : Monitor reaction progress via TLC or in situ IR spectroscopy for real-time sulfonamide bond detection .
How should contradictory bioactivity data (e.g., enzyme inhibition vs. receptor agonism) be addressed in preclinical studies?
Advanced Research Focus
Contradictions may arise due to:
- Off-target effects : Use selectivity profiling (e.g., kinase panel screening) to identify unintended interactions .
- Assay variability : Standardize assays (e.g., FRET-based enzymatic vs. cell-based cAMP assays) .
- Structural analogs : Compare with derivatives (e.g., furan-thiophene hybrids) to isolate pharmacophore contributions .
Resolution : Perform dose-response studies to clarify potency (IC/EC) and validate via molecular docking simulations .
What computational strategies predict this compound’s structure-activity relationships (SAR) for target modulation?
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulate binding stability with D dopamine receptors (thiophene’s π-π interactions; azepane’s conformational flexibility) .
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ values of 3-chloro-4-methoxy groups) with bioactivity .
- Docking Studies : Use AutoDock Vina to map sulfonamide H-bonding with catalytic residues (e.g., Ser195 in serine proteases) .
Validation : Cross-reference computational predictions with mutational analysis (e.g., alanine scanning of target proteins) .
What methodologies elucidate the compound’s metabolic stability and degradation pathways?
Q. Advanced Research Focus
- In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., thiophene ring epoxidation) .
- LC-MS/MS Degradation Profiling : Track hydrolytic cleavage of sulfonamide bonds under acidic (pH 3) vs. neutral conditions .
- Stability Studies : Accelerated thermal degradation (40°C/75% RH) to assess shelf-life and crystallization tendencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
